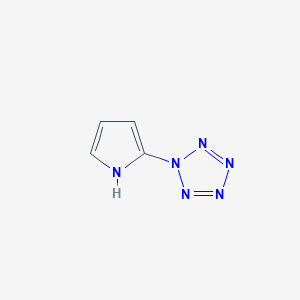
(1H-Pyrrol-2-yl)-1H-pentazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrrol-2-yl)-1H-pentazole: is a heterocyclic compound that features a pyrrole ring fused with a pentazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrol-2-yl)-1H-pentazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with azide compounds in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent decomposition of the pentazole ring .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and sensitivity of the pentazole ring. advancements in synthetic methodologies and catalyst development may pave the way for scalable production in the future .
Analyse Chemischer Reaktionen
Types of Reactions: (1H-Pyrrol-2-yl)-1H-pentazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, oxides, and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1H-Pyrrol-2-yl)-1H-pentazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is being investigated for its potential use in the development of new materials with unique electronic and optical properties .
Wirkmechanismus
The mechanism of action of (1H-Pyrrol-2-yl)-1H-pentazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: A simpler heterocyclic compound with a single five-membered ring containing one nitrogen atom.
Pentazole: A highly reactive and less stable compound with a five-membered ring containing five nitrogen atoms.
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing one nitrogen atom.
Uniqueness: (1H-Pyrrol-2-yl)-1H-pentazole is unique due to its fused ring structure, combining the properties of both pyrrole and pentazole. This fusion results in enhanced stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
652148-67-9 |
|---|---|
Molekularformel |
C4H4N6 |
Molekulargewicht |
136.12 g/mol |
IUPAC-Name |
1-(1H-pyrrol-2-yl)pentazole |
InChI |
InChI=1S/C4H4N6/c1-2-4(5-3-1)10-8-6-7-9-10/h1-3,5H |
InChI-Schlüssel |
VPQMJTWAARQPJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)N2N=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


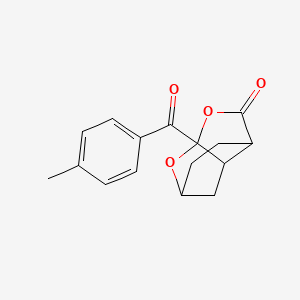

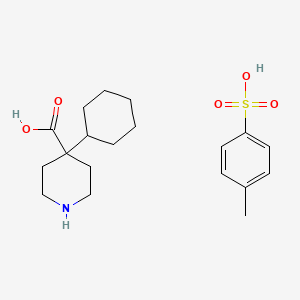
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
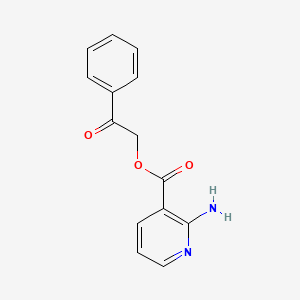
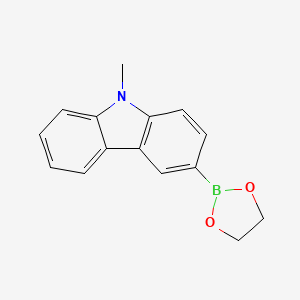
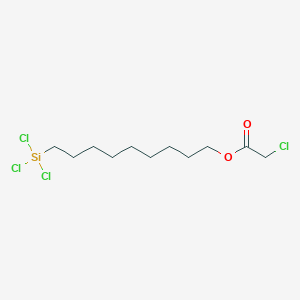
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
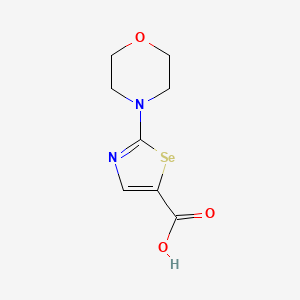
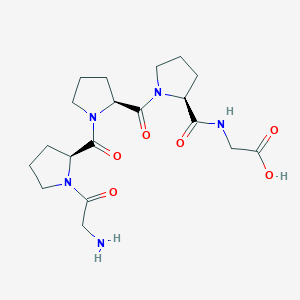

![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
